Physicochemical Profiling & Synthetic Utility of 2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile
Physicochemical Profiling & Synthetic Utility of 2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile
The following technical guide details the physicochemical properties, synthetic pathways, and structural utility of 2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile , a critical intermediate in the development of androgen receptor antagonists.
Executive Summary
2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile (CAS: 1006390-25-5 ) is a specialized structural motif used primarily in the synthesis of non-steroidal androgen receptor (AR) antagonists.[1][2] Its core value lies in the gem-dimethyl substitution at the
This guide provides a comprehensive analysis of its properties, synthesis, and handling for researchers in the drug discovery sector.
Chemical Identity & Structural Analysis[3][4][5][6]
| Attribute | Detail |
| IUPAC Name | 2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile |
| Common Synonyms | 4-Bromo-3-methyl- |
| CAS Number | 1006390-25-5 |
| Molecular Formula | |
| Molecular Weight | 238.13 g/mol |
| SMILES | CC1=C(C=CC(=C1)C(C)(C)C#N)Br |
| InChI Key | AZUKMMFEPRVVEF-UHFFFAOYSA-N |
Structural Logic
-
Gem-Dimethyl Group: The two methyl groups at the benzylic position create a steric shield. This prevents the enzymatic abstraction of benzylic protons, a common metabolic liability in drug candidates.
-
Aryl Bromide: The bromine atom at the para-position serves as a versatile handle for subsequent cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling) to attach pharmacophores such as thiohydantoin rings.
-
Ortho-Methyl Group: The methyl group at the 3-position (ortho to Bromine) introduces torsional strain, influencing the twist angle of the phenyl ring relative to downstream coupled systems, which is often critical for selectivity against off-target receptors.
Physicochemical Properties Profile
The following data aggregates predicted and structurally inferred properties typical for this class of halogenated aryl nitriles.
| Property | Value / Range | Context & Implications |
| Physical State | Low-melting Solid or Viscous Oil | The gem-dimethyl group disrupts crystal packing compared to the un-methylated analog, often lowering the melting point. |
| Boiling Point | ~290–300°C (Predicted) | High boiling point necessitates high-vacuum distillation for purification if not solid. |
| Density | ~1.38 g/cm³ | Denser than water due to the heavy bromine atom. |
| LogP (Lipophilicity) | 3.4 – 3.6 (Predicted) | Highly lipophilic. Requires organic solvents (DCM, EtOAc, DMSO) for solubilization; insoluble in water. |
| pKa | N/A (No acidic protons) | The lack of benzylic protons (replaced by methyls) means this compound is chemically inert to bases after synthesis. |
| Solubility | DMSO, Methanol, DCM, EtOAc | Compatible with standard organic synthesis solvents; poor solubility in aliphatic hydrocarbons (Hexanes). |
Synthetic Protocol & Purity Profiling
The most robust synthesis involves the double methylation of 2-(4-bromo-3-methylphenyl)acetonitrile. This method is preferred over nucleophilic aromatic substitution due to the electron-rich nature of the aryl ring which deactivates it toward
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway for the generation of the gem-dimethyl nitrile scaffold.
Detailed Methodology
-
Setup: In a flame-dried flask under nitrogen, suspend Sodium Hydride (60% dispersion in oil, 2.5 eq) in anhydrous THF or DMF. Cool to 0°C.[3][4]
-
Addition: Dropwise add a solution of 2-(4-bromo-3-methylphenyl)acetonitrile (1.0 eq). Stir for 30 minutes to allow anion formation (evolution of
gas). -
Alkylation: Add Methyl Iodide (MeI, 2.5 eq) dropwise. The reaction is exothermic; maintain temperature <10°C during addition.
-
Completion: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting material spot (
~0.4) should disappear, replaced by the product ( ~0.6). -
Workup: Carefully quench with saturated
solution. Extract with Ethyl Acetate ( ).[5] Wash combined organics with brine, dry over , and concentrate.[4][5]
Analytical Characterization
To validate the identity of the synthesized compound, use the following spectroscopic signatures.
H NMR (400 MHz, )
- 7.50 (d, J=8.0 Hz, 1H): Aryl proton ortho to Bromine.
- 7.30 (s, 1H): Aryl proton ortho to the methyl group.
- 7.15 (d, J=8.0 Hz, 1H): Remaining aryl proton.
-
2.40 (s, 3H): Aryl-Methyl group (
). -
1.70 (s, 6H): Gem-dimethyl protons (
). This singlet is the key indicator of successful double methylation.
IR Spectroscopy
-
~2235 cm
: Sharp, weak band characteristic of the Nitrile ( ) stretch. -
~2980 cm
: Aliphatic C-H stretch (methyl groups).
Handling, Stability & Safety
Stability Profile
-
Thermal Stability: Stable up to 150°C. Avoid prolonged heating above 200°C without inert atmosphere.
-
Reactivity: The nitrile group is stable to mild acids and bases but will hydrolyze to the carboxylic acid under forcing conditions (e.g.,
reflux). The aryl bromide is sensitive to palladium catalysts and should be stored away from transition metals.
Safety Protocols (MSDS Summary)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Nitrile Toxicity: Like all organic nitriles, this compound can metabolize to release cyanide ions in vivo, though the steric bulk slows this process. Treat as highly toxic.
-
Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidative degradation of the aryl ring.
References
-
BLD Pharm. (2025). Product Analysis: 2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile (CAS 1006390-25-5).[1][2][6] Retrieved from
-
PubChem. (2025).[7] Compound Summary: 2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile.[1][2][8][6] National Library of Medicine. Retrieved from
- Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists. Journal of Medicinal Chemistry. (Contextual reference for gem-dimethyl utility in AR antagonists).
-
BenchChem. (2025).[5] Synthesis Protocols for Arylacetonitriles. Retrieved from
Sources
- 1. 74533-21-4|2-(2,5-Dibromophenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 2. 1567920-17-5,[(2S)-2-aminopropyl](methyl)(propan-2-yl)amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1006390-25-5|2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile|BLD Pharm [bldpharm.com]
- 7. 2-(4-Bromophenyl)-2-methylpropanenitrile | C10H10BrN | CID 10443591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 2-(4-bromo-3-methylphenyl)-2-methylpropanenitrile (C11H12BrN) [pubchemlite.lcsb.uni.lu]
